molecular formula C19H18N2O3 B11323559 N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide

N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide

Cat. No.: B11323559
M. Wt: 322.4 g/mol
InChI Key: BUAHRLRRZHGSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an ethoxy group at the 8th position of the quinoline ring and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide typically involves the following steps:

    Formation of 8-ethoxyquinoline: This can be achieved by the ethylation of 8-hydroxyquinoline using ethyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The 8-ethoxyquinoline is then acylated with phenoxyacetyl chloride in the presence of a base like pyridine to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride to form the corresponding amine derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial and anticancer effects. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide can be compared with other quinoline derivatives, such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(8-ethoxyquinolin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C19H18N2O3/c1-2-23-17-11-10-16(15-9-6-12-20-19(15)17)21-18(22)13-24-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

BUAHRLRRZHGSSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.